4-(3-Ethylpentyl)piperidine hydrochloride
Overview
Description
“4-(3-Ethylpentyl)piperidine hydrochloride” is a chemical compound that belongs to the family of piperidine compounds. Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Pharmacological Significance of Piperidine Derivatives
Neurological Applications : Piperidine derivatives, including donepezil, have shown promise in treating neurological disorders such as Alzheimer's disease. Donepezil, a piperidine derivative, is a central acetylcholinesterase inhibitor that improves cognition and global function in Alzheimer's patients by delaying the deterioration of cognition and global function, including activities of daily living (Román & Rogers, 2004).
Synthetic Strategies for Drug Discovery : The synthesis of spiropiperidines has been a focal point in drug discovery, exploring new dimensions of chemical space for potential therapeutic benefits. The methodologies for constructing spiropiperidines have direct implications for the development of novel drugs, particularly in addressing complex pharmacological targets (Griggs, Tape, & Clarke, 2018).
Potential for Diverse Therapeutic Applications : Piperazine and piperidine structures are integral to the design of drugs across a variety of therapeutic areas, including antipsychotic, antidepressant, and anti-inflammatory agents. This underscores the versatility and therapeutic potential of piperidine derivatives in medicinal chemistry (Rathi, Syed, Shin, & Patel, 2016).
Antidepressant and Anticonvulsant Properties : Piperine, a major principle of black pepper, has been investigated for its bioactive effects, including immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor activities, and its potential in enhancing the bioavailability of therapeutic drugs. This bioavailability enhancing property is attributed to piperine’s effect on intestinal absorption and metabolic processes (Srinivasan, 2007).
Anticonvulsant and Sedative-Hypnotic Activities : The anticonvulsant action of piperine derivatives, demonstrated in animal models, indicates the potential of these compounds as a new group of antiepileptic drugs. Their diverse pharmacological actions also include sedative-hypnotic and tranquilizing effects, highlighting the broad therapeutic potential of piperidine derivatives (Pei, 1983).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
4-(3-Ethylpentyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects . For instance, high doses of this compound have been associated with respiratory paralysis and multiple organ dysfunction in animal models. These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves its interaction with cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its distribution to different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within specific tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
4-(3-ethylpentyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-3-11(4-2)5-6-12-7-9-13-10-8-12;/h11-13H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXHIHJFTLOLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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